molecular formula C15H11N3O3 B11842119 N-(2,4-Dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide CAS No. 75906-74-0

N-(2,4-Dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide

Cat. No.: B11842119
CAS No.: 75906-74-0
M. Wt: 281.27 g/mol
InChI Key: KWQHWPBUIFPRNW-UHFFFAOYSA-N
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Description

N-(2,4-Dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This compound features a quinazolinone core with a benzamide substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide typically involves the condensation of anthranilic acid derivatives with isatoic anhydride, followed by cyclization and subsequent acylation with benzoyl chloride. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like triethylamine (TEA) to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The benzamide group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while reduction can produce dihydroquinazolinone compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.

    Medicine: It could serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-Dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity, while the benzamide group may enhance binding affinity and specificity. The compound’s effects on cellular pathways and molecular targets depend on its chemical structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methylquinazolin-4(3H)-one and 2-phenylquinazolin-4(3H)-one share structural similarities with N-(2,4-Dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide.

    Benzamide Derivatives: Compounds such as N-(2-hydroxybenzyl)benzamide and N-(4-methoxybenzyl)benzamide also exhibit similar chemical properties.

Uniqueness

This compound is unique due to its specific combination of the quinazolinone core and benzamide substituent. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

75906-74-0

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

N-(2,4-dioxo-1H-quinazolin-3-yl)benzamide

InChI

InChI=1S/C15H11N3O3/c19-13(10-6-2-1-3-7-10)17-18-14(20)11-8-4-5-9-12(11)16-15(18)21/h1-9H,(H,16,21)(H,17,19)

InChI Key

KWQHWPBUIFPRNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

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